2-Chlorobenzaldehyde O~1~-({7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL}methyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobenzaldehyde O1-({7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL}methyl)oxime is a complex organic compound that features a chlorinated benzaldehyde moiety linked to a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzaldehyde O1-({7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL}methyl)oxime typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzaldehyde with hydroxylamine hydrochloride to form 2-chlorobenzaldehyde oxime . This intermediate is then subjected to further reactions to introduce the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzaldehyde O1-({7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL}methyl)oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime can be reduced to form amines.
Substitution: The chlorinated benzaldehyde moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
Major products formed from these reactions include nitrile derivatives, amines, and substituted benzaldehyde derivatives, depending on the specific reaction pathway chosen.
Scientific Research Applications
2-Chlorobenzaldehyde O1-({7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL}methyl)oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chlorobenzaldehyde O1-({7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL}methyl)oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzaldehyde oxime: A simpler analog that lacks the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine moiety.
2-Chlorobenzaldehyde: The parent compound without the oxime or pyrimidine groups.
Benzaldehyde derivatives: Compounds with similar structural features but different substituents.
Uniqueness
2-Chlorobenzaldehyde O1-({7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL}methyl)oxime is unique due to its combination of a chlorinated benzaldehyde moiety with a complex pyrimidine structure, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C21H24ClN7O |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
2-[4-[[(E)-(2-chlorophenyl)methylideneamino]oxymethyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C21H24ClN7O/c1-14-15(2)28(10-9-27(3)4)20-19(14)21-25-18(26-29(21)13-23-20)12-30-24-11-16-7-5-6-8-17(16)22/h5-8,11,13H,9-10,12H2,1-4H3/b24-11+ |
InChI Key |
NWVUYXIVQLLAOE-BHGWPJFGSA-N |
Isomeric SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C/C4=CC=CC=C4Cl)CCN(C)C)C |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=CC4=CC=CC=C4Cl)CCN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.